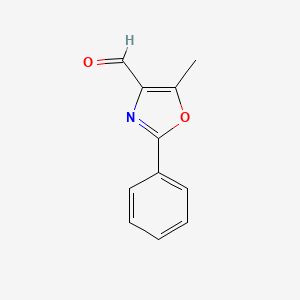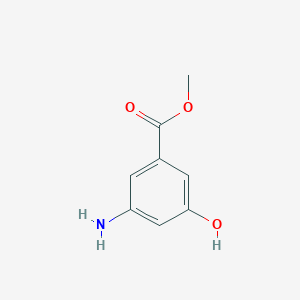
5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde
概要
説明
5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 and is represented by the SMILES string Cc1oc (nc1C=O)-c2ccccc2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9NO2/c1-8-10 (7-13)12-11 (14-8)9-5-3-2-4-6-9/h2-7H,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 91-96°C .科学的研究の応用
Antimicrobial and Antioxidant Activities
5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde derivatives have been explored for their potential in antimicrobial and antioxidant activities. For instance, a study by Bhat et al. (2016) synthesized a series of compounds involving this chemical structure and evaluated their in vitro antibacterial, antifungal, and antioxidant properties. Several of these compounds showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were further supported by molecular docking studies, highlighting their potential as E. coli MurB enzyme inhibitors (Bhat et al., 2016).
Photorearrangements Studies
The chemical also plays a role in photorearrangement studies. Maeda and Kojima (1977) investigated the photorearrangements of various aryl oxazoles, including 5-methyl-2-phenyloxazole. They classified these photorearrangements into types A and B, involving formal interchange of adjacent ring atoms, and proposed a ring-contraction–ring-expansion sequence for type A rearrangement (Maeda & Kojima, 1977).
Synthesis of Derivatives for Chemical Studies
This compound has been used in the synthesis of various derivatives for chemical studies. For example, Vyzhdak et al. (2005) discussed the treatment of N-(2,2,2-trichloro-1-tosylethyl)dichloroacetamide with dimethylamine, leading to the production of oxazole series derivatives. These derivatives were further used to obtain 5-(dimethylamino)-4-tosyl-1,3-oxazol-2-carbaldehyde and its analogs (Vyzhdak et al., 2005).
Safety and Hazards
This compound is classified as having acute toxicity, both orally and through inhalation . It can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .
将来の方向性
作用機序
Target of Action
Similar compounds have been found to inhibit xanthine oxidase (xo), an enzyme involved in purine metabolism .
Mode of Action
It’s possible that it may interact with its targets in a manner similar to its analogues, potentially inhibiting the activity of enzymes such as xanthine oxidase .
Biochemical Pathways
If it does inhibit xanthine oxidase like its analogues, it could affect purine metabolism, leading to decreased production of uric acid .
Result of Action
If it does inhibit xanthine oxidase, it could potentially reduce the production of uric acid, which could have implications for conditions like gout .
生化学分析
Biochemical Properties
5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form reversible hemiketals with nucleophilic oxygen atoms and irreversible oximes with nucleophilic nitrogen atoms . These interactions are crucial for its function in biochemical assays and synthetic applications.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its overall biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes.
特性
IUPAC Name |
5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXONSMPSXTJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499551 | |
| Record name | 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70170-23-9 | |
| Record name | 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)


![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)


![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)


